Receptor Binding Affinity: Insulin, Trp(A19)- Versus Natural Insulin and Alternative A19 Aromatic Substitutions
In a direct head-to-head comparison within the same study, [19-Tryptophan-A]insulin displayed 4.1 ± 1.9% of the potency of natural insulin in binding to the insulin receptor from rat liver plasma membranes [1]. By cross-study comparison, [A19Phe]insulin (phenylalanine substitution) retains 13.3% of receptor binding activity as reported by Du and Tang [2], while alanine scanning mutagenesis revealed that the A19Ala substitution causes an approximately 1,000-fold decrease in affinity (i.e., ~0.1% residual binding) relative to wild-type insulin [3]. The 4.1% binding of TrpA19 thus represents an intermediate-low potency among aromatic A19 substitutions—higher than A19Ala (~0.1%) but substantially lower than A19Phe (13.3%) and far lower than A19(p-fluoro-Phe) (60% in vitro bioactivity). This graded potency series (Ala << Trp < Phe < p-F-Phe < Tyr) demonstrates that the indole ring of Trp partially compensates for the loss of the Tyr hydroxyl group but does so less effectively than the phenyl ring of Phe.
| Evidence Dimension | Insulin receptor binding affinity (rat liver plasma membranes) |
|---|---|
| Target Compound Data | 4.1 ± 1.9% of natural insulin potency |
| Comparator Or Baseline | Natural (porcine/bovine) insulin: 100% (baseline); [A19Phe]insulin: 13.3% receptor binding [2]; [A19Ala]insulin: ~0.1% (1,000-fold decrease) [3]; [19-Leu-A]insulin: <0.1% [4] |
| Quantified Difference | TrpA19 is ~3.2-fold less potent than PheA19 (4.1% vs 13.3%), ~41-fold more potent than A19Ala (~0.1%), and approximately equipotent to A19Leu at the detection limit of the assay |
| Conditions | In vitro competition binding assay using [125I]-labeled insulin and insulin receptor prepared from rat liver plasma membranes; natural porcine insulin as reference standard (set to 100%) |
Why This Matters
The intermediate-low receptor binding potency (4.1%) allows researchers to use TrpA19-insulin as a partially active fluorescent tracer that retains sufficient receptor engagement for binding-site studies while avoiding full receptor activation, a profile not achievable with either high-potency (PheA19, 13.3–60%) or near-silent (AlaA19, ~0.1%) A19 analogs.
- [1] Ohta N, Burke GT, Katsoyannis PG. J Protein Chem. 1988 Feb;7(1):55-65. doi:10.1007/BF01025414. PMID:3076448. View Source
- [2] Du X, Tang JG. Hydroxyl group of insulin A19Tyr is essential for receptor binding: studies on (A19Phe)insulin. Biochem Mol Biol Int. 1998 Jun;45(2):255-260. PMID:9678242. View Source
- [3] Kristensen C, Kjeldsen T, Wiberg FC, et al. Alanine scanning mutagenesis of insulin. J Biol Chem. 1997 May 16;272(20):12978-83. doi:10.1074/jbc.272.20.12978. PMID:9148904. View Source
- [4] Kitagawa K, Ogawa H, Burke GT, Chanley JD, Katsoyannis PG. Biochemistry. 1984 Sep 11;23(19):4444-8. doi:10.1021/bi00314a031. PMID:6386048. View Source
